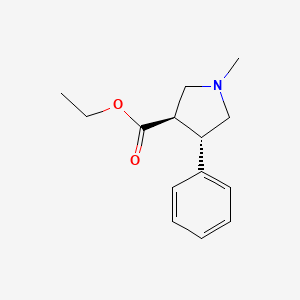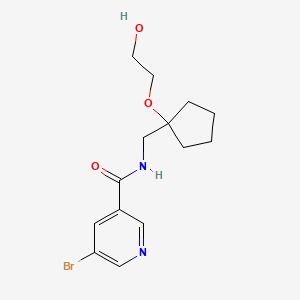![molecular formula C13H12ClN3O2S B2470300 N'-[2-(4-CHLOROPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE CAS No. 331982-53-7](/img/structure/B2470300.png)
N'-[2-(4-CHLOROPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Métodos De Preparación
The synthesis of N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE typically involves the reaction of 2-(4-chlorophenyl)ethylamine with 2-bromoacetylthiazole under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Mecanismo De Acción
The mechanism of action of N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit bacterial cell wall synthesis or interfere with fungal cell membrane integrity .
Comparación Con Compuestos Similares
N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c14-10-3-1-9(2-4-10)5-6-15-11(18)12(19)17-13-16-7-8-20-13/h1-4,7-8H,5-6H2,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWHSPDZFDARFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(=O)NC2=NC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976026 |
Source


|
| Record name | N~1~-[2-(4-Chlorophenyl)ethyl]-N~2~-(1,3-thiazol-2-yl)ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6058-54-4 |
Source


|
| Record name | N~1~-[2-(4-Chlorophenyl)ethyl]-N~2~-(1,3-thiazol-2-yl)ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide](/img/structure/B2470227.png)

![3-(2-fluorobenzyl)-1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2470230.png)
![Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2470231.png)

![3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470235.png)

